![molecular formula C13H15N3 B2413320 4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 774238-52-7](/img/structure/B2413320.png)
4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
“4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 774238-52-7 . It has a molecular weight of 213.28 and its IUPAC name is 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8,14H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted melting point of 158.40° C and a predicted boiling point of 465.3° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.68 .Scientific Research Applications
Applications in Optical Sensors
Jindal and Kaur (2021) highlight the significance of pyrimidine derivatives in organic chemistry, particularly their role as recognition units for optical sensors and their biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, illustrating their extensive application range (Jindal & Kaur, 2021).
Chemistry and Properties of Heterocyclic Compounds
The review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It summarizes the preparation, properties, and diverse applications of these compounds, including their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This work identifies potential areas of interest and suggests further investigations into presently unknown analogues (Boča, Jameson & Linert, 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Li et al. (2019) review the synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole. These compounds have been demonstrated to have various functionalities, particularly in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. This review aims to provide insights into the importance of heterocyclic N-oxide derivatives in organic syntheses, catalysis, and drug applications, highlighting recent advances and rarely mentioned or recently reported systems (Li et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFBZVHGHDLVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline | |
CAS RN |
774238-52-7 |
Source
|
Record name | 4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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